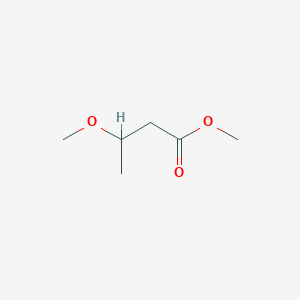

Methyl 3-methoxybutanoate

CAS No.: 3136-17-2

Cat. No.: VC5416796

Molecular Formula: C6H12O3

Molecular Weight: 132.159

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3136-17-2 |

|---|---|

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.159 |

| IUPAC Name | methyl 3-methoxybutanoate |

| Standard InChI | InChI=1S/C6H12O3/c1-5(8-2)4-6(7)9-3/h5H,4H2,1-3H3 |

| Standard InChI Key | NRMQYDNCUDPVAI-UHFFFAOYSA-N |

| SMILES | CC(CC(=O)OC)OC |

Introduction

Chemical Structure and Physicochemical Properties

Methyl 3-methoxybutanoate (C₆H₁₂O₃) features a butanoate backbone with a methoxy group (-OCH₃) at the third carbon and a methyl ester group (-COOCH₃) at the terminal position. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 132.16 g/mol | |

| Boiling Point | 423 K (149.85°C) | |

| Density | ~1.02 g/cm³ (estimated) | - |

| Solubility | Miscible in organic solvents | |

| InChIKey | NRMQYDNCUDPVAI-UHFFFAOYSA-N |

The methoxy group enhances solubility in polar aprotic solvents, while the ester group facilitates reactivity in hydrolysis and transesterification reactions .

Synthesis Methods

Esterification of 3-Methoxybutanoic Acid

The most common synthesis involves acid-catalyzed esterification of 3-methoxybutanoic acid with methanol:

Reaction Conditions:

Mechanism:

Industrial-Scale Production

Continuous flow reactors optimize yield (up to 90%) by maintaining precise temperature control and catalyst recycling . Purification via fractional distillation ensures >95% purity.

Applications in Industry and Research

Polymer Synthesis

Methyl 3-methoxybutanoate serves as a precursor in biodegradable polymers. Its ester group undergoes polycondensation to form polyesters with tunable thermal properties .

Flavor and Fragrance Industry

The compound’s fruity odor makes it valuable in food and cosmetic formulations. It is classified under FEMA GRAS (Generally Recognized As Safe) for use as a flavoring agent .

Pharmaceutical Intermediates

It acts as a building block for synthesizing bioactive molecules, including antiviral and antifungal agents .

Research Findings

Kinetic Studies

A 2020 study investigated its reaction with hydroxyl radicals (- OH) using gas chromatography–mass spectrometry (GC-MS). Key results:

Catalytic Transformations

Recent advances demonstrate its use in oxa-Michael additions to synthesize α,β-unsaturated esters, critical for polymer crosslinking .

Comparative Analysis with Structural Analogs

The C3 methoxy group in methyl 3-methoxybutanoate uniquely balances polarity and steric effects, enabling diverse reactivity .

Challenges and Future Directions

While microbial degradation pathways remain underexplored, recent work highlights nitrogen limitation as a barrier to biodegradation in soil . Future research should prioritize enzymatic hydrolysis mechanisms and scalable green synthesis methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume